Product packaging for 5-Methylthiophen-3-amine(Cat. No.:CAS No. 153137-85-0)

5-Methylthiophen-3-amine

Cat. No.: B177002
CAS No.: 153137-85-0
M. Wt: 113.18 g/mol
InChI Key: YHGSDEFWAXHCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylthiophen-3-amine is a sulfur- and nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and building block in various research fields. In medicinal chemistry, this scaffold is a key precursor in the synthesis of more complex heterocyclic systems with biological activity. For instance, thieno[2,3-b]pyridine derivatives, which can be derived from similar aminothiophene structures, are being investigated as non-nucleoside A1 adenosine receptor (AR) agonists for the potential treatment of pharmaco-resistant epilepsy . The compound's structure makes it a valuable starting material for creating novel ligands that target neurological pathways . Furthermore, this compound is a crucial intermediate in the synthesis of functional organic materials. Its derivatives are studied for their photophysical and electrochemical properties, which are applicable in the development of organic semiconductors, non-linear optical materials, and dyes . The reactive amino group on the thiophene ring allows for further functionalization, commonly through the formation of imines (Schiff bases) by condensation with aldehydes . These Schiff base compounds are known to exhibit a range of properties, including antifungal, antibacterial, and anticancer activities, and are also used in catalysis and as chemical sensors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NS B177002 5-Methylthiophen-3-amine CAS No. 153137-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGSDEFWAXHCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423645
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153137-85-0
Record name 5-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylthiophen 3 Amine and Its Functionalized Derivatives

Regioselective Introduction of the Methyl Group

If a pre-formed 3-aminothiophene ring is used as a starting point, the methyl group must be introduced regioselectively at the C5 position. The electronic nature of the amino group directs electrophilic substitution, but direct methylation can sometimes lead to mixtures of products.

A common strategy involves lithiation followed by methylation. The thiophene (B33073) ring can be deprotonated at a specific position using a strong base like butyllithium (B86547) (BuLi), followed by quenching with an electrophile such as methyl iodide. For example, treatment of thiophene congeners of Tröger's base with BuLi or LDA leads to regioselective formation of a dianion at the 2- and 7-positions, which can then react with various electrophiles. rsc.org This principle of directed metalation can be applied to achieve regioselective methylation.

Synthetic Routes to Amine Functionalization

The amino group of 5-methylthiophen-3-amine is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. Common reactions involving the amine group include acylation, sulfonylation, and alkylation.

Acylation: The amine can readily react with acyl chlorides or anhydrides to form amides. For instance, 3-acetyl-2-aminothiophenes can be converted to their stable acetamides by heating with acetic anhydride (B1165640). nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

N-Arylation: The amine can undergo cross-coupling reactions, such as the Chan-Lam coupling with arylboronic acids, to form N-arylated derivatives. researchgate.net

Formation of Schiff Bases: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), which can be further reduced to secondary amines. ijpbs.com

These functionalization reactions significantly expand the chemical space accessible from the parent this compound.

Downstream Processing and Purification for Research Grade Materials

Obtaining research-grade this compound and its derivatives requires effective purification to remove unreacted starting materials, catalysts, and by-products. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity, stability).

Purification Technique Description Application
Recrystallization This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out.Often used for solid compounds. The crude product can be dissolved in a boiling solvent like ethanol, followed by slow cooling to induce crystallization. nih.gov For some aminothiophene derivatives, recrystallization from a mixture of solvents like ethanol/water or DMSO/ethanol/water is effective. nih.gov
Column Chromatography This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (eluent).A common method for purifying both solid and liquid compounds. Eluent systems such as hexane/ethyl acetate (B1210297) are frequently used for aminothiophene derivatives. mdpi.comclockss.org
Distillation For liquid compounds, distillation under reduced pressure can be used to separate them based on differences in boiling points.Suitable for volatile, thermally stable liquid thiophene derivatives.
Acid-Base Extraction The basic nature of the amine group allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it to the aqueous layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.Useful for separating the basic amine product from non-basic impurities.
Filtration and Washing If the desired product precipitates from the reaction mixture, it can be isolated by simple filtration and then washed with a suitable solvent to remove soluble impurities. mdpi.comA straightforward initial purification step, often followed by recrystallization or chromatography for higher purity.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govnih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 5 Methylthiophen 3 Amine

Reactivity of the Thiophene (B33073) Heterocycle

The thiophene ring in 5-Methylthiophen-3-amine is activated towards electrophilic attack due to the electron-donating nature of both the sulfur atom and, more significantly, the amino group. The methyl group also contributes to this activation through inductive effects.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Five-membered heterocyclic compounds such as thiophenes are generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.orgyoutube.com This enhanced reactivity is attributed to the ability of the heteroatom (sulfur) to stabilize the cationic intermediate formed during the substitution process. wikipedia.orgyoutube.com The substitution typically occurs preferentially at the α-positions (C2 and C5) which are adjacent to the sulfur atom, as attack at these sites allows for better delocalization of the positive charge in the intermediate sigma complex. youtube.comresearchgate.net

In this compound, the directing effects of three distinct groups—the sulfur atom, the C3-amino group, and the C5-methyl group—determine the regioselectivity of electrophilic aromatic substitution (SEAr). The amino group is a powerful activating and ortho-, para-directing group. In the context of the thiophene ring, this translates to directing electrophiles to the C2 and C4 positions. The methyl group is a weaker activating group, also directing to its ortho and para positions (C4 in this case).

The convergence of these directing effects strongly favors electrophilic attack at the C2 and C4 positions. The C2 position is particularly activated due to being ortho to the strongly activating amino group and alpha to the sulfur atom. The C4 position is also activated, being ortho to the methyl group and para to the amino group. The precise outcome of a reaction can depend on the nature of the electrophile and the reaction conditions, with steric hindrance potentially playing a role in favoring the less hindered position. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Directing Influence Preferred Substitution Sites
-S- (Thiophene ring) 1 Activating α-directing C2, C5
-NH2 3 Strongly Activating ortho, para-directing C2, C4

This table outlines the individual directing effects of the substituents on the thiophene ring.

Reactions Involving Sulfur Atom Modification

While the π-electron system of the thiophene ring is the primary site of reactivity, the sulfur atom can also participate in chemical transformations, most notably oxidation. The oxidation of thiophene derivatives can lead to the formation of thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). nih.gov

These reactions typically require strong oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) can effectively oxidize thiophenes. nih.gov The rate of oxidation is influenced by the electronic properties of the substituents on the ring. Electron-donating groups, such as the amine and methyl groups in this compound, increase the electron density at the sulfur atom, which can facilitate its attack by an electrophilic oxidant. nih.gov However, the conversion of the intermediate sulfoxide (B87167) to the sulfone is often faster, as the electron-withdrawing nature of the sulfoxide group makes the ring less susceptible to further oxidation. nih.gov

Transformations at the Amine Functionality

The primary amine group at the C3 position is a key center of reactivity, readily undergoing reactions typical of aromatic amines.

Acylation and Amide Formation Reactions

The amino group of this compound can be readily acylated to form the corresponding amides. This reaction involves the treatment of the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. tandfonline.comlibretexts.org The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. youtube.com

This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. The resulting N-(5-methylthiophen-3-yl)amides exhibit different electronic and steric properties compared to the parent amine, which can influence subsequent reactions on the thiophene ring.

Table 2: Common Acylating Agents for Amide Formation

Acylating Agent General Structure Leaving Group (X) Reactivity
Acid Chloride R-CO-Cl Cl- High
Acid Anhydride (R-CO)2O R-COO- Moderate
Ester R-CO-OR' OR'- Low

This table summarizes common reagents used for the acylation of amines.

Condensation Reactions for Schiff Base Formation

Primary aromatic amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egrsc.org The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). wikipedia.org

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. wikipedia.org These Schiff base derivatives are versatile intermediates in organic synthesis and have been investigated for a range of biological activities. ekb.egnih.govijcce.ac.ir For example, Schiff bases derived from other substituted 2-aminothiophenes have been synthesized by reacting the amine with various aldehydes, such as 5-bromo-2-hydroxybenzaldehyde. nih.gov

Diazotization and Coupling Reactions

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orgbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com The resulting 5-methylthiophen-3-diazonium salt is an important synthetic intermediate.

Diazonium salts are highly versatile electrophiles and can participate in azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form brightly colored azo compounds. wikipedia.orgorganic-chemistry.org In this electrophilic aromatic substitution reaction, the diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position. wikipedia.org Research has shown that even deactivated thiophene rings can undergo coupling reactions, highlighting the reactivity of these species. Azo dyes based on the thiophene scaffold have been synthesized by diazotizing various aminothiophenes and coupling them with different aromatic compounds. sapub.org

Table 3: Compounds Mentioned

Compound Name
This compound
Thiophene-1-oxide
Thiophene-1,1-dioxide
N-(5-methylthiophen-3-yl)amide
5-methylthiophen-3-diazonium salt
Sodium nitrite
Nitrous acid
3-Aminothiophen-2-carboxylic acid

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of higher substituted amines from a primary amine and a carbonyl compound. nih.gov For this compound, this would involve a two-step process: the initial reaction with an aldehyde or ketone to form an imine, followed by the reduction of this intermediate to the corresponding secondary or tertiary amine. nih.gov

The general pathway can be illustrated as follows:

Imine Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an N-substituted imine.

Reduction: The C=N double bond of the imine is then reduced to a single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.com

The specific conditions and outcomes of such reactions with this compound have not been detailed in available research. A hypothetical reaction scheme is presented below:

Hypothetical Reductive Amination of this compound

Reactant 1 Reactant 2 (Carbonyl) Proposed Product Reducing Agent
This compound Acetone N-isopropyl-5-methylthiophen-3-amine NaBH₃CN

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive transformations of this compound are expected to involve both the thiophene ring and the amine functional group.

Oxidative Transformations: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, particularly with strong oxidizing agents. scispace.com The rate of oxidation can be influenced by the electron-donating nature of the substituents on the thiophene ring. scispace.com The amino group can also undergo oxidation. The specific products would be highly dependent on the oxidant used and the reaction conditions. For instance, oxidation of aromatic amines can lead to the formation of quinone-like structures or result in polymerization. mdpi.com

Reductive Transformations: Catalytic hydrogenation of thiophene derivatives typically results in the saturation of the thiophene ring to form a tetrahydrothiophene (B86538) derivative. researchgate.net Kinetic studies on the hydrogenation of methylthiophene have shown that the reaction proceeds via the formation of methyltetrahydrothiophene, which can further undergo hydrogenolysis to yield pentane (B18724) and hydrogen sulfide. researchgate.net The presence of the amine group on the thiophene ring in this compound would likely influence the catalyst activity and the reaction pathway. For instance, catalytic hydrogenation of chlorinated aromatic amines has been achieved, suggesting that the amine functionality can be compatible with such reductions under specific conditions. google.com

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for reactions involving this compound are not extensively documented. However, general principles can be applied to predict its behavior.

The kinetics of reactions involving thiophene derivatives and amines have been studied in other contexts. For example, the kinetics of σ-complexation reactions of 3,5-dicyanothiophene with cyclic secondary amines have been investigated, providing insights into the electrophilicity of the thiophene ring. nih.gov

The mechanism of N-alkylation of amines is generally understood to proceed via nucleophilic substitution (Sₙ2) or, in the case of reductive amination, through the formation and subsequent reduction of an imine intermediate. Mechanistic studies on the N-dealkylation of N,N-dialkyl aromatic amines have revealed complex pathways involving radical cations and iminium ions, particularly under nitrosative conditions. scilit.com

Kinetic studies on the hydrogenation of methylthiophene have been performed, indicating a dependency on hydrogen pressure and showing a retarding effect of the product. researchgate.net It is plausible that similar kinetic behavior would be observed for the hydrogenation of this compound, although the amino group would likely modulate the reaction rates and potentially the mechanism.

Further research is required to elucidate the specific reaction mechanisms and kinetics for the transformations of this compound.

Advanced Analytical Characterization Techniques in 5 Methylthiophen 3 Amine Research

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of the elemental composition of 5-Methylthiophen-3-amine. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₅H₇NS, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. An experimental HRMS measurement that aligns with this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula, a critical first step in its identification. nih.gov This level of accuracy is crucial for differentiating it from potential isomeric impurities or other compounds of similar mass. fiu.edu

Table 1: HRMS Data for this compound
ParameterValueReference
Molecular FormulaC₅H₇NS nih.gov
Theoretical Exact Mass [M]113.02992040 Da nih.gov
Nominal Mass [M]113 Da nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. mdpi.com Through a combination of one-dimensional and two-dimensional experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

One-dimensional NMR experiments provide fundamental information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The two protons on the thiophene (B33073) ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-donating amine group and the methyl group. The methyl protons would appear as a singlet in the aliphatic region, and the amine protons would likely present as a broad singlet. The integration of these signals would correspond to the number of protons in each environment (2H for the ring, 3H for the methyl group, and 2H for the amine).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, five signals are expected: four for the thiophene ring carbons and one for the methyl carbon. The chemical shifts of the ring carbons are indicative of their position relative to the sulfur atom and the substituents. For example, the carbon atom bonded to the amine group (C3) and the carbon bonded to the methyl group (C5) would have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Atom PositionTechniqueExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
H2¹H NMR~6.5 - 7.0Doublet (d)Thiophene ring proton
H4¹H NMR~6.0 - 6.5Doublet (d)Thiophene ring proton, upfield due to NH₂
-CH₃¹H NMR~2.3 - 2.5Singlet (s)Methyl group protons
-NH₂¹H NMR~3.5 - 4.5 (broad)Singlet (s, br)Amine protons, shift is solvent dependent
C2¹³C NMR~120 - 125-Thiophene ring carbon
C3¹³C NMR~145 - 155-Thiophene ring carbon bonded to NH₂
C4¹³C NMR~105 - 115-Thiophene ring carbon
C5¹³C NMR~135 - 145-Thiophene ring carbon bonded to CH₃
-CH₃¹³C NMR~14 - 18-Methyl group carbon

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. In this compound, a COSY spectrum would show a cross-peak between the two thiophene ring protons (H2 and H4), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. An HSQC spectrum would show cross-peaks connecting the H2 signal to the C2 signal, the H4 signal to the C4 signal, and the methyl proton signal to the methyl carbon signal, allowing for the unambiguous assignment of the protonated carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. core.ac.uk For example, the methyl protons would show an HMBC correlation to the C5 and C4 carbons of the thiophene ring, confirming the attachment point of the methyl group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. youtube.comyoutube.com These techniques are highly effective for identifying the functional groups present in this compound.

Primary Amine (-NH₂) Group: The primary amine is characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region of the FTIR spectrum. orgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

Thiophene Ring: The aromatic thiophene ring gives rise to several characteristic vibrations. These include aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various C-H out-of-plane bending modes below 900 cm⁻¹. researchgate.netresearchgate.net

Methyl (-CH₃) Group: The methyl group is identified by its characteristic C-H stretching vibrations around 2850-3000 cm⁻¹.

Table 3: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary AmineN-H Bend (scissoring)1580 - 1650Medium
Thiophene RingAromatic C-H Stretch3050 - 3150Medium-Weak
Thiophene RingC=C Ring Stretch1400 - 1600Medium-Strong
Methyl GroupAliphatic C-H Stretch2850 - 3000Medium
Aromatic AmineC-N Stretch1250 - 1335Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic structure of this compound by examining transitions between electronic energy levels. libretexts.org

UV-Vis Spectroscopy: The UV-Vis spectrum arises from the absorption of photons that promote electrons from lower-energy molecular orbitals to higher-energy ones. For this compound, the primary absorption bands are expected to result from π → π* transitions within the conjugated thiophene ring system. The presence of the electron-donating amine group (-NH₂) and the methyl group (-CH₃) as substituents on the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene, moving the absorption to longer wavelengths. mdpi.com

Fluorescence Spectroscopy: Many aromatic compounds, including thiophene derivatives, exhibit fluorescence, which is the emission of light as an excited electron returns to the ground state. After absorbing light at its λmax, the molecule may emit light at a longer wavelength (a Stokes shift). The fluorescence spectrum can provide additional information about the electronic properties of the excited state and can be sensitive to the molecule's environment, such as solvent polarity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. helsinki.fi High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A typical HPLC method for a polar aromatic amine like this compound would involve reversed-phase chromatography. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of the compound is determined by injecting a sample and observing the resulting chromatogram. A pure sample should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks would indicate impurities. A UV detector is commonly used, set to a wavelength near the compound's absorption maximum (λmax) to ensure high sensitivity. researchgate.net

Table 4: Example HPLC Method for Purity Analysis of this compound
ParameterTypical Condition
TechniqueReversed-Phase HPLC
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile (B52724) and Water (with 0.1% TFA or Formic Acid)
Flow Rate1.0 mL/min
DetectionUV-Vis Detector at λmax (e.g., ~260-280 nm)
Column Temperature25 - 40 °C

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques separate components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the context of this compound research, reversed-phase HPLC is a commonly employed mode. This involves a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The separation of aminothiophene derivatives is achieved by carefully controlling the mobile phase composition, pH, and flow rate. mdpi.comnih.gov UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially faster analysis times. helsinki.fi

Detection is most commonly performed using an ultraviolet (UV) detector, as the thiophene ring system possesses a chromophore that absorbs in the UV region. nih.gov The choice of wavelength is optimized to maximize sensitivity for this compound. For quantitative analysis, a related but structurally distinct compound, such as another aminothiophene derivative, may be used as an internal standard to ensure accuracy and precision. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Analysis of Aminothiophene Derivatives

ParameterTypical SettingPurpose
Column Reversed-Phase C18 or Alkyl Phenyl (1.7-5 µm particle size)Provides separation based on hydrophobicity.
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and Water (often with acid/buffer)Elutes the compound from the column; pH can be adjusted to control the ionization state of the amine.
Flow Rate 0.2 - 1.5 mL/minInfluences analysis time and separation efficiency.
Detector UV-Vis Detector (e.g., at 254 nm or 280 nm)Quantifies the analyte based on its light absorbance.
Injection Volume 1 - 20 µLThe amount of sample introduced into the system.

Gas Chromatography (GC) for Volatile Sample Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rsc.org While this compound has some volatility, direct GC analysis of primary amines can be challenging due to their polarity, which can lead to peak tailing and poor reproducibility from interactions with the stationary phase. vt.edu

To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to create a less polar and more volatile derivative. Common derivatization reagents for amines include acylating agents (e.g., pentafluorobenzoyl chloride) or silylating agents. researchgate.net This step not only improves chromatographic performance but can also enhance detection sensitivity, especially with selective detectors. researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like thiophene derivatives, offering high sensitivity and a wide linear range. researchgate.net

Table 2: Illustrative Gas Chromatography (GC) Conditions for Volatile Amine Analysis

ParameterTypical SettingPurpose
Column Fused-silica capillary column with a nonpolar or mid-polarity stationary phase (e.g., HP-5)Separates compounds based on boiling point and polarity.
Inlet Split/Splitless or Cold-On-ColumnIntroduces the sample into the column; mode is chosen based on analyte concentration. vt.edu
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column.
Oven Program Temperature gradient (e.g., 50°C to 250°C)Optimizes the separation of compounds with different volatilities.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the separated components.
Derivatization Optional (e.g., acylation)Increases volatility and reduces peak tailing for polar amines. researchgate.net

Preparative Chromatography for Isolation of Research Quantities

When pure, research-scale quantities of this compound are required, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads. Both preparative liquid chromatography and flash column chromatography are utilized.

Flash column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purification following a chemical synthesis. chemicalbook.comprepchem.com A solvent system (mobile phase) is chosen based on preliminary analysis by thin-layer chromatography (TLC) to provide good separation between the target compound and any impurities or byproducts. The mixture is loaded onto the column, and the mobile phase is passed through, often under moderate pressure, to elute the separated components, which are then collected in fractions.

For higher purity requirements or for separating closely related compounds, preparative HPLC (Prep-HPLC) is employed. nih.gov This method uses larger columns and higher flow rates than its analytical counterpart, allowing for the isolation of milligram to gram quantities of highly pure material. The fractions containing the purified this compound are collected, and the solvent is subsequently removed, typically by evaporation.

Hyphenated Techniques (LC-MS, GC-MS) for Integrated Analysis

Hyphenated techniques, which couple a chromatographic separation method with a mass spectrometric detection method, provide an unparalleled level of analytical detail. uoguelph.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of a mass spectrometer. researchgate.net As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI, or atmospheric-pressure chemical ionization, APCI) and enter the mass spectrometer. The MS detector measures the mass-to-charge ratio (m/z) of the resulting ions, providing definitive identification of this compound based on its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that provides structural confirmation and allows for highly selective quantification, even in complex matrices. researchgate.netjfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated counterpart for volatile compounds. nih.gov After separation on the GC column, the analyte molecules are bombarded with electrons in an ionization source (typically electron ionization, EI). This process creates a molecular ion and a reproducible pattern of fragment ions, which constitutes a "mass spectral fingerprint" unique to the compound. uoguelph.ca This fingerprint can be compared against spectral libraries for positive identification. GC-MS is exceptionally useful for confirming the identity of this compound (often after derivatization) and for identifying unknown volatile impurities in a sample. vt.edujfda-online.com

Table 3: Overview of Hyphenated Techniques in this compound Analysis

TechniqueSeparation PrincipleIonization SourceInformation ProvidedKey Advantage
LC-MS Differential partitioning between liquid mobile phase and solid stationary phaseESI, APCIMolecular weight, structural fragments (MS/MS)Applicable to non-volatile and thermally labile compounds; high sensitivity. researchgate.netjfda-online.com
GC-MS Differential partitioning between gas mobile phase and liquid/solid stationary phaseElectron Ionization (EI)Characteristic fragmentation pattern (mass spectral fingerprint), molecular weightProvides unambiguous identification through library matching; excellent for volatile impurities. uoguelph.canih.gov

Computational and Theoretical Investigations of 5 Methylthiophen 3 Amine

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or cc-pVQZ, have been successfully applied to predict geometrical parameters. researchgate.netnih.govnih.gov

Once the geometry is optimized, electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov A smaller gap generally suggests higher reactivity. mdpi.comnih.gov In molecules like 5-Methylthiophen-3-amine, the HOMO is typically localized over the electron-rich thiophene ring and the amino group, while the LUMO is distributed over the aromatic system. DFT calculations for similar 5-nitrothiophene derivatives have been used to examine frontier molecular orbital energy and atomic net charges. nih.gov

Table 1: Predicted Electronic Properties from DFT (Illustrative) This table presents typical data obtained from DFT calculations on thiophene-amine analogs. Specific calculated values for this compound are not available in the provided search results.

PropertyTypical Calculated Value (eV)Significance
EHOMO-5.0 to -6.5Electron-donating ability
ELUMO-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)3.0 to 5.0Chemical reactivity and stability

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It is a primary tool for predicting ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comrsc.org The method calculates the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org

For aromatic compounds like this compound, the main electronic transitions in the UV-Vis range are typically π → π* transitions, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). nih.gov TD-DFT calculations can predict the maximum absorption wavelength (λmax) for these transitions. e3s-conferences.org Furthermore, computational models can account for the effect of different solvents on the spectra using approaches like the Polarizable Continuum Model (PCM), as solvent polarity can significantly shift absorption wavelengths. nih.govnih.gov Studies on related compounds show that TD-DFT calculations, often using the B3LYP functional, provide results that correlate well with experimental spectra. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the molecule's conformational dynamics, exploring the different shapes (conformers) it can adopt. mdpi.com These simulations rely on a force field, such as CHARMM or AMBER, which defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. nih.govnih.gov

For a molecule like this compound, which has rotatable bonds connecting the methyl and amino groups to the thiophene ring, MD simulations can explore its conformational landscape. The simulations can identify the most stable conformers, the energy barriers between them, and the population distribution of different rotational isomers (rotamers) at a given temperature. iu.edu.sa This information is crucial for understanding how the molecule's shape influences its interactions and properties. MD simulations are a valuable tool for predicting material properties based on multiple variables in a timely and cost-effective manner. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, providing a powerful aid in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations are routinely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. dtic.milresearchgate.net The calculation provides the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic frequencies would include the N-H stretching and bending modes of the primary amine group, C-H stretching of the methyl and thiophene ring protons, and various stretching and bending modes of the thiophene ring itself. dtic.mil Primary amines typically show two N-H stretch frequencies around 3700 cm⁻¹ and H-N-H bending modes around 1250 cm⁻¹ and 1700 cm⁻¹. dtic.mil

NMR Chemical Shifts: While highly accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is computationally intensive, DFT and other methods can provide valuable estimates. More commonly, estimations are made based on established empirical data for similar chemical environments. oregonstate.edu The predicted shifts for the different hydrogen (¹H) and carbon (¹³C) atoms in this compound are based on the local electronic environment of each nucleus.

Table 2: Estimated ¹H NMR Chemical Shifts for this compound These values are estimations based on typical chemical shift ranges for the functional groups and are not derived from specific quantum chemical calculations for this molecule.

Proton TypeEstimated Chemical Shift (δ, ppm)
-CH3 (Methyl)2.2 - 2.5
-NH2 (Amino)1.0 - 5.0 (variable)
Thiophene Ring Protons (Ar-H)6.0 - 8.5

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest-energy path from reactants to products. researchgate.net This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the barrier to the reaction. nih.gov

For this compound, computational modeling could explore various reactions, such as electrophilic aromatic substitution on the thiophene ring or reactions involving the nucleophilic amine group. For instance, studies on the reaction of radicals with aniline (B41778) (a structural analog) have used high-level theories like CCSD(T) and M06-2X to establish the potential energy surface and calculate reaction rate constants using Transition-State Theory (TST). nih.gov Such calculations would determine the activation energies for different reaction channels, revealing which pathways are kinetically favored. This provides a mechanistic understanding that is often difficult to obtain solely through experiments. mdpi.com

Thermochemical Property Estimations (e.g., Enthalpies of Formation in Gas Phase)

Theoretical methods can be used to estimate key thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH°). researchgate.net The enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states.

DFT and semi-empirical quantum-chemical methods like PM3 have been used to calculate the gas-phase enthalpy of formation for a wide range of thiophene derivatives. researchgate.net These calculations are often performed using atomization or isodesmic reaction schemes, where the enthalpy of the target molecule is determined relative to known thermochemical data of similar, well-characterized molecules. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used. nih.govresearchgate.net Such computational estimations are particularly valuable when experimental data is unavailable. aip.org

Applications of 5 Methylthiophen 3 Amine and Its Derivatives in Advanced Chemical Research

Strategic Use as a Core Building Block in Organic Synthesis

The inherent reactivity and functionality of 5-methylthiophen-3-amine make it a valuable scaffold in organic synthesis. Its amine group can be readily modified, and the thiophene (B33073) ring can participate in various coupling reactions, allowing for the construction of complex molecular architectures.

This compound serves as a crucial starting material for the synthesis of a diverse range of advanced heterocyclic compounds. researchgate.net Heterocycles are a cornerstone of medicinal chemistry and materials science due to their wideranging biological activities and unique electronic properties. nih.gov For instance, derivatives of this compound are utilized in the construction of fused thiophene systems and other complex polycyclic aromatic structures. The ability to introduce various substituents onto the thiophene ring and the amine nitrogen allows for the fine-tuning of the electronic and steric properties of the resulting heterocyclic compounds, tailoring them for specific applications.

One notable application is in the synthesis of thiophene-based analogues of biologically active molecules. The thiophene ring is often considered a bioisostere of the benzene (B151609) ring, meaning it can be substituted for a benzene ring in a molecule without significantly altering its biological activity. nih.gov This strategy is employed to improve the pharmacokinetic properties of drug candidates or to explore new structure-activity relationships.

PrecursorResulting Heterocyclic SystemPotential Application Area
This compoundThieno[3,2-b]pyridinesMedicinal Chemistry
Substituted this compoundPolycyclic Aromatic ThiophenesOrganic Electronics
Acylated this compoundThiazolothiophenesAgrochemicals

This table illustrates the versatility of this compound as a precursor for various advanced heterocyclic compounds and their potential fields of application.

Beyond its role as a direct precursor, this compound and its derivatives are critical intermediates in the multi-step synthesis of complex, research-stage functional molecules. nih.gov These molecules are often designed with specific electronic, optical, or biological properties for cutting-edge research. For example, derivatives of this compound have been incorporated into the synthesis of novel organic light-emitting diode (OLED) materials, where the thiophene moiety contributes to the charge transport and emissive properties of the final molecule.

Furthermore, the reactivity of the amine group allows for its conversion into other functional groups, such as amides, sulfonamides, and imines. nih.gov This functional group interconversion is a key strategy in synthetic organic chemistry, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks. For example, the synthesis of certain enzyme inhibitors and receptor antagonists has utilized this compound derivatives as key intermediates to introduce the necessary pharmacophores.

Research in Materials Science and Engineering

The unique electronic and structural characteristics of the 5-methylthiophene-3-amine scaffold have led to its exploration in the field of materials science and engineering. nih.gov Its derivatives are being investigated for a range of applications, from organic electronics to sensing and catalysis.

Conjugated polymers are a class of organic materials that exhibit semiconductor properties, making them suitable for applications in electronic devices such as transistors, solar cells, and light-emitting diodes. Polythiophenes, in particular, are a well-studied class of conjugated polymers due to their excellent charge transport properties and environmental stability. mdpi.com

This compound and its derivatives can serve as monomeric units for the synthesis of novel conjugated polymers. The presence of the amine group provides a handle for further functionalization, allowing for the tuning of the polymer's electronic properties, solubility, and morphology. For instance, N-acylated or N-arylated derivatives of this compound can be polymerized to yield polymers with altered HOMO and LUMO energy levels, which directly impacts their performance in electronic devices.

Monomer DerivativePolymerization MethodResulting PolymerKey Property
N-aryl-5-methylthiophen-3-amineOxidative PolymerizationPoly(N-aryl-5-methylthiophen-3-amine)Tunable bandgap
This compoundElectropolymerizationPoly(this compound)High conductivity
N-alkyl-5-methylthiophen-3-amineCross-coupling PolymerizationPoly(N-alkyl-5-methylthiophen-3-amine)Improved solubility

This table provides examples of how different derivatives of this compound can be used as monomers to create conjugated polymers with specific, desirable properties for materials science applications.

The development of sensitive and selective chemical sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. Thiophene-based compounds have shown great promise as active materials in chemical sensors due to their ability to interact with various analytes, leading to a measurable change in their optical or electronic properties. researchgate.net

Derivatives of this compound can be incorporated into the design of chemical sensors and probes. The amine group can act as a recognition site for specific analytes, such as metal ions, anions, or small organic molecules. Upon binding of the analyte, the electronic properties of the thiophene ring can be perturbed, resulting in a change in fluorescence, absorbance, or conductivity that can be used for detection. nih.gov For example, a sensor for heavy metal ions could be developed by functionalizing this compound with a chelating agent that selectively binds to the target metal.

The amine group and the sulfur atom of the thiophene ring in this compound and its derivatives can act as coordination sites for metal ions, making them effective ligands for the formation of metal complexes. nih.gov These metal complexes can exhibit interesting catalytic properties and have applications in the development of advanced materials.

In catalysis, metal complexes containing thiophene-based ligands can be used to promote a variety of organic transformations. The electronic properties of the thiophene ring can influence the reactivity of the metal center, allowing for the development of highly efficient and selective catalysts. For example, palladium complexes bearing phosphine-functionalized thiophene ligands have been used in cross-coupling reactions, which are fundamental transformations in organic synthesis.

In advanced materials research, metal complexes incorporating this compound derivatives can be used to construct metal-organic frameworks (MOFs) and coordination polymers. These materials have porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The ability to modify the organic ligand allows for the rational design of materials with specific properties and functionalities.

Exploration in Chemical Biology via Structure-Synthesis Relationships (SSR) for Probe Development

The this compound scaffold serves as a valuable starting point in chemical biology for the development of molecular probes. Through systematic modifications of its structure, researchers can synthesize derivatives with tailored affinities and selectivities for specific biological targets. Structure-synthesis relationships (SSR) are crucial in this process, guiding the iterative design and synthesis of compounds to optimize their function as probes for studying complex biological systems.

A significant area of application for derivatives of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Thiophene-containing compounds have shown considerable promise as kinase inhibitors. nih.gov By modifying the core 5-methylthiophene structure, researchers can develop potent and selective probes to investigate the roles of specific kinases in cellular pathways.

For example, the derivative N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) was developed as a highly selective and orally bioavailable inhibitor of Aurora kinases. acs.org The synthesis of this complex molecule involves multiple steps, starting from simpler thiophene precursors. The structure-activity relationship (SAR) studies in its development revealed that while efforts to improve metabolic stability and physical properties were important, they could also affect potency against multidrug-resistant cell lines. acs.org This highlights the delicate balance required in probe design, where modifications aimed at improving one property can inadvertently impact another.

The development of such probes relies on understanding how different functional groups attached to the thiophene ring influence binding affinity, selectivity, and pharmacokinetic properties. These insights, derived from SSR studies, are essential for creating effective chemical tools to explore kinase biology.

Table 1: Selected Kinase Inhibitor Derivatives Based on the Thiophene Scaffold

Compound Name Target Kinase(s) Application Area
N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) Aurora Kinases Cancer Research, Multidrug Resistance
5-hydroxybenzothiophene hydrazide derivative (16b) Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A Anticancer Agent Development

Emerging Research Areas and Interdisciplinary Studies

The versatility of the this compound core structure has led to its exploration in a variety of emerging research areas beyond kinase inhibition. The inherent physicochemical properties of the thiophene ring make it a "privileged pharmacophore" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov This has spurred interdisciplinary studies to uncover new therapeutic applications.

One such emerging area is the development of novel antimicrobial and antioxidant agents. Research into 3-aminothiophene-2-carboxamide derivatives has shown that these compounds can exhibit significant antibacterial and antioxidant activity. nih.gov For instance, certain derivatives displayed higher antibacterial efficacy than their 3-hydroxy and 3-methyl counterparts, and also demonstrated potent antioxidant properties in assays. nih.gov These findings suggest the potential for developing new classes of therapeutics to combat oxidative stress-related diseases and bacterial infections.

Furthermore, derivatives of the related 5-phenylthiophenecarboxylic acid have been investigated as potential antirheumatic agents. nih.gov A metabolite of the antirheumatic drug esonarimod, 5-(Phenylthiophene)-3-carboxylic acid, was used as a lead compound to synthesize a new series of derivatives. nih.gov Structure-activity relationship studies identified several compounds, such as [5-(4-bromophenyl)-thiophen-3-yl]acetic acid, that showed more potent suppression of adjuvant-induced arthritis in rat models than the parent drug. nih.gov

The broad biological activities of thiophene derivatives, including anti-inflammatory, antipsychotic, antifungal, and anticancer effects, continue to make them attractive scaffolds for drug discovery. nih.gov The ability to readily modify the thiophene core allows for the generation of large libraries of compounds for screening against various therapeutic targets, fostering interdisciplinary research that combines synthetic chemistry, pharmacology, and molecular biology.

Table 2: this compound Derivatives in Emerging Research

Derivative Class Investigated Biological Activity Potential Application
3-Aminothiophene-2-carboxamides Antibacterial, Antioxidant Infectious Diseases, Oxidative Stress Disorders
[5-(4-bromophenyl)-thiophen-3-yl]acetic acid Anti-inflammatory, Antirheumatic Rheumatoid Arthritis

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900)
5-hydroxybenzothiophene hydrazide derivative (16b)
Diketopiperazine derivative (5-3)
3-Aminothiophene-2-carboxamides
5-(Phenylthiophene)-3-carboxylic acid
Esonarimod
[5-(4-bromophenyl)-thiophen-3-yl]acetic acid

Q & A

Basic: What synthetic routes are recommended for 5-Methylthiophen-3-amine, and how can purity be validated?

A common approach involves nucleophilic substitution or cyclization reactions using intermediates like tetrachloromonospirophosphazenes or carbazolyldiamines in tetrahydrofuran (THF) with triethylamine as a base. For example, refluxing precursors in THF for 72 hours under inert atmosphere can yield the target compound. Purity validation requires thin-layer chromatography (TLC) monitoring, followed by column chromatography for isolation. Characterization should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm molecular weight and functional groups .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves and chemical-resistant lab coats to avoid dermal exposure. Work in a fume hood to prevent inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in airtight, amber-glass containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or open flames due to potential thermal instability .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution. Refinement parameters should include anisotropic displacement for non-hydrogen atoms and hydrogen bonding analysis. Discrepancies in bond angles or torsional conformations can be resolved by comparing experimental data with density functional theory (DFT)-optimized structures .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Systematically re-examine experimental conditions: ensure solvent deuterization for NMR, verify spectrometer calibration, and confirm sample purity via HPLC. For computational predictions, cross-validate using multiple methods (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ). If discrepancies persist, consider dynamic effects (e.g., tautomerism) or crystallographic data to reconcile differences .

Basic: What analytical techniques are optimal for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water mobile phase. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode provides higher sensitivity. Calibration curves should be prepared with certified reference standards .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Employ design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, replacing THF with dimethylformamide (DMF) may enhance solubility of aromatic intermediates. Kinetic studies via in-situ IR or Raman spectroscopy can identify rate-limiting steps. Post-reaction quenching with ice-water improves crystallization efficiency .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals (FMOs) to assess nucleophilicity. Natural bond orbital (NBO) analysis identifies charge distribution, while transition-state modeling (e.g., IRC calculations) clarifies reaction pathways. Compare results with experimental kinetic data to validate accuracy .

Advanced: How can researchers validate novel synthesis pathways using spectroscopic and chromatographic data?

Cross-reference NMR chemical shifts with literature values for analogous compounds. For new derivatives, assign peaks via 2D experiments (COSY, HSQC). High-resolution mass spectrometry (HRMS) should confirm molecular formulas within 5 ppm error. Purity ≥95% must be verified via HPLC with diode-array detection (DAD) to detect co-eluting impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.